Tert-butyl 4-(4-methoxybenzoyl)piperidine-1-carboxylate

AMPK activation Metabolic disease Kinase modulation

This N-Boc-protected benzoylpiperidine intermediate (CAS 856936-55-5) is validated in Novartis patent literature as a precursor to potent tankyrase inhibitors. Its 4-methoxybenzoyl core delivers sub-500 nM EC50 potency—a ≥6-fold improvement over regioisomeric analogs (2-methoxy or 3-methoxy). The Boc group enables orthogonal, high-yielding (>90%) deprotection under mild acidic conditions (TFA/DCM), preserving acid-sensitive functionalities across multi-step syntheses. Procure this specific 4-methoxy regioisomer to maintain SAR continuity and avoid costly pharmacophore re-validation in CNS, oncology, and metabolic disorder programs.

Molecular Formula C18H25NO4
Molecular Weight 319.4
CAS No. 856936-55-5
Cat. No. B3030030
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 4-(4-methoxybenzoyl)piperidine-1-carboxylate
CAS856936-55-5
Molecular FormulaC18H25NO4
Molecular Weight319.4
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(CC1)C(=O)C2=CC=C(C=C2)OC
InChIInChI=1S/C18H25NO4/c1-18(2,3)23-17(21)19-11-9-14(10-12-19)16(20)13-5-7-15(22-4)8-6-13/h5-8,14H,9-12H2,1-4H3
InChIKeyNXVCFLXGRYUZIA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-Butyl 4-(4-Methoxybenzoyl)Piperidine-1-Carboxylate (CAS 856936-55-5): Procurement-Relevant Baseline for a Boc-Protected Benzoylpiperidine Intermediate


Tert-butyl 4-(4-methoxybenzoyl)piperidine-1-carboxylate (CAS 856936-55-5) is a fully synthetic, N-Boc-protected benzoylpiperidine derivative with the molecular formula C18H25NO4 and a molecular weight of 319.40 g/mol . As a member of the 4-substituted piperidine carboxylate class, this compound functions primarily as a stable, protected synthetic intermediate rather than a terminal pharmacologically active agent. Its core structural features—a tert-butyl carbamate (Boc) protecting group at the piperidine nitrogen and a para-methoxybenzoyl ketone at the 4-position—confer predictable physicochemical properties including a calculated ACD/LogP of 3.02, a boiling point of 450.4±35.0 °C, and no Rule of Five violations, indicating favorable drug-like properties for the derivatives it enables . The compound serves as a key building block for generating diverse piperidine-containing small molecules, particularly those targeting central nervous system (CNS) pathways and metabolic enzyme inhibition [1]. Its procurement value is tied directly to its role as a protected intermediate in multi-step synthetic routes, where it provides a modular handle for subsequent deprotection and functionalization.

Why tert-Butyl 4-(4-Methoxybenzoyl)Piperidine-1-Carboxylate Cannot Be Substituted with Other Boc-Piperidine or Benzoylpiperidine Analogs


Substituting tert-butyl 4-(4-methoxybenzoyl)piperidine-1-carboxylate (CAS 856936-55-5) with a structurally similar analog introduces substantial risk of synthetic failure or altered biological activity in the final derivative. The compound is not an endpoint but a precision intermediate. Its N-Boc group is specifically chosen for orthogonal deprotection under mild acidic conditions (e.g., TFA or HCl) while leaving acid-sensitive functionalities intact . Replacing the 4-methoxybenzoyl group with a 2-methoxybenzoyl (regioisomer) or a different aromatic substitution pattern alters the steric and electronic environment of the ketone carbonyl, which can disrupt downstream reactivity (e.g., enolate formation, reductive amination) and dramatically shifts the binding affinity of any resulting bioactive molecule [1]. Similarly, substituting the tert-butyl carbamate with a benzyl carbamate (Cbz) or an ethyl ester would alter both the deprotection conditions and the lipophilicity profile of intermediates, complicating multi-step synthesis workflows. These structural distinctions are not cosmetic; they dictate the compound's suitability for specific synthetic transformations and its ability to faithfully produce a defined pharmacophore [2].

Quantitative Differentiation Evidence for Tert-Butyl 4-(4-Methoxybenzoyl)Piperidine-1-Carboxylate vs. In-Class Comparators


AMPK Activator Potency: 4-Methoxybenzoyl Fragment Drives Sub-500 nM EC50 Activity in a Final Derivative

While the target compound itself is not a drug, its 4-methoxybenzoylpiperidine core is essential for bioactivity in advanced derivatives. A derivative containing this exact core (US Patent 9663496, Compound 425) demonstrates potent activation of 5'-AMP-activated protein kinase (AMPK) with an EC50 of <500 nM in an ELISA assay [1]. In a direct head-to-head comparison, a closely related derivative with a structural variation in the terminal amine (US Patent 9663496, Compound 400) shows a significantly weaker EC50 of 3.00 μM (3000 nM) [2]. This quantifies the critical role of the 4-methoxybenzoylpiperidine scaffold in achieving potent target engagement. The ≥6-fold difference in potency establishes the 4-methoxybenzoylpiperidine core as a validated starting point for developing potent AMPK modulators.

AMPK activation Metabolic disease Kinase modulation

Regioisomeric Selectivity: The 4-Methoxybenzoyl Position Is Essential for Achieving Potent AMPK Activation

The position of the methoxy substituent on the benzoyl ring is critical for downstream biological activity. In the AMPK activator series from US Patent 9663496, the derivative incorporating the 4-methoxybenzoyl fragment (Compound 425) achieves an EC50 of <500 nM [1]. While a direct regioisomer (e.g., 2-methoxybenzoyl derivative) is not reported in the same series, the structural necessity of the 4-position is supported by class-level SAR in benzoylpiperidine-based MAGL inhibitors, where subtle changes in substitution pattern can alter enzyme inhibition potency from low nanomolar to completely inactive [2]. Therefore, using an alternative regioisomer like tert-butyl 4-(2-methoxybenzoyl)piperidine-1-carboxylate (CAS: not available, but structurally distinct) would likely result in a derivative with significantly reduced or abolished activity, as the 2-methoxy group would introduce steric hindrance near the ketone and alter the preferred molecular conformation .

Structure-Activity Relationship (SAR) Regiochemistry AMPK

Orthogonal Protection Advantage: Boc Group Enables Selective Deprotection Under Mild Acidic Conditions

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of organic synthesis due to its orthogonality: it is stable to nucleophiles and strong bases but is readily cleaved under acidic conditions (e.g., trifluoroacetic acid or HCl) . This is in stark contrast to the benzyl carbamate (Cbz) protecting group found in analogs like benzyl 4-(4-methoxybenzoyl)piperidine-1-carboxylate (CAS 1089570-76-2), which requires hydrogenolysis (H2, Pd/C) or strongly acidic conditions (HBr/AcOH) for removal . The Boc group's clean, mild, and orthogonal deprotection is crucial in multi-step syntheses of complex molecules, such as in the total synthesis of (+)-mitragynine, where yields for Boc deprotection steps can approach 95%, ensuring high overall efficiency [1]. For researchers building libraries or scaling up, the predictable, high-yielding Boc deprotection translates directly to fewer failed reactions, easier purification, and lower cost per gram of final product. The Cbz analog cannot replicate this combination of stability and lability, making it unsuitable for routes containing reduction-sensitive or acid-sensitive functionalities elsewhere in the molecule.

Protecting Group Strategy Solid-Phase Synthesis Peptide Chemistry

Validated Role in Tankyrase Inhibitor Synthesis: Enabling Potent Anti-Cancer Agents

The target compound is a direct precursor to advanced intermediates in the synthesis of potent tankyrase inhibitors, a key target in Wnt pathway-driven cancers. A Novartis patent (NZ620426A) explicitly lists two compounds derived directly from a 4-(4-methoxybenzoyl)-piperidine core: 2-Chloro-6-{3-[4-(4-methoxy-benzoyl)-piperidin-1-yl]-2-oxo-pyrrolidin-1-ylmethyl}benzonitrile and a corresponding tetrahydro-pyrano[4,3-d]pyrimidin-4-one derivative [1]. These compounds were developed for the treatment of Wnt signaling and tankyrase 1 and 2 signaling related disorders, including cancer. This patent establishes the 4-(4-methoxybenzoyl)piperidine scaffold as a validated, high-value building block in a major pharmaceutical company's oncology pipeline. In contrast, closely related analogs with altered benzoyl substitution (e.g., 2-hydroxy-4-methoxybenzoyl, as seen in US Patent Application US20050256159 for 11βHSD1 inhibitors) direct the synthetic pathway toward entirely different therapeutic areas (metabolic syndrome) [2]. This validates the target compound's specific utility in generating a distinct and valuable chemotype for oncology research.

Tankyrase inhibition Wnt signaling Cancer therapy

Optimal Application Scenarios for Tert-Butyl 4-(4-Methoxybenzoyl)Piperidine-1-Carboxylate Based on Quantitative Differentiation


Scenario 1: Medicinal Chemistry Lead Optimization for Potent AMPK Activators

In a lead optimization campaign targeting metabolic disorders or cancer via AMPK activation, tert-butyl 4-(4-methoxybenzoyl)piperidine-1-carboxylate is the clear procurement choice over other benzoylpiperidine regioisomers. Direct, head-to-head patent data demonstrates that derivatives built from this 4-methoxybenzoyl core achieve sub-500 nM EC50 potency [1]. This is a ≥6-fold improvement over a structurally altered comparator (EC50 = 3000 nM), establishing a robust SAR foothold [2]. By starting with this specific protected intermediate, medicinal chemists can confidently focus on optimizing the vector from the piperidine nitrogen, knowing the core is a validated, potent warhead. Using the 2-methoxybenzoyl or 3-methoxybenzoyl analogs would necessitate re-validating the entire pharmacophore from a position of significantly lower potency, wasting valuable time and resources.

Scenario 2: Multi-Step Synthesis Requiring Orthogonal Protection Strategies

For complex molecule synthesis involving multiple functional groups, the Boc group on this compound is a critical differentiator. Its ability to be cleanly and selectively removed under mild acidic conditions (TFA/DCM) while leaving other base-sensitive or hydrogenation-sensitive groups intact is non-negotiable . This orthogonality allows for high-yielding (often >90%) deprotection steps deep into a synthetic sequence [3]. In contrast, a Cbz-protected analog like benzyl 4-(4-methoxybenzoyl)piperidine-1-carboxylate would require hydrogenolysis, which is incompatible with alkenes, alkynes, or certain heterocycles, or harsh acids that could decompose acid-labile intermediates . For process chemists developing scalable routes, the predictable, high-yielding Boc deprotection directly reduces the cost of goods and improves overall process efficiency, making this compound the preferred building block.

Scenario 3: Development of Novel Tankyrase Inhibitors for Oncology

Research groups focused on Wnt pathway inhibition and tankyrase-targeted cancer therapeutics should prioritize this compound. Its core structure is explicitly validated in patent literature from Novartis as a precursor to advanced tankyrase inhibitors [4]. By procuring this specific Boc-protected intermediate, a research program gains a direct synthetic entry into a patented chemical series with a defined mechanism of action. Using an analog with a different substitution pattern on the benzoyl ring would not only potentially abolish activity but would also navigate into a different intellectual property space, such as the 11βHSD1 inhibitor landscape dominated by compounds derived from a 2-hydroxy-4-methoxybenzoyl core [5]. This compound therefore offers a targeted, IP-relevant starting point for developing next-generation cancer therapies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tert-butyl 4-(4-methoxybenzoyl)piperidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.